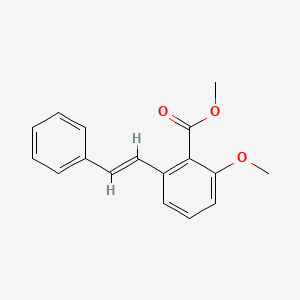

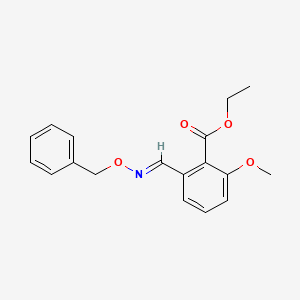

![molecular formula C18H19ClO3 B6339596 2-[3-(2-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid methyl ester CAS No. 1171923-84-4](/img/structure/B6339596.png)

2-[3-(2-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid methyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(2-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid methyl ester, commonly referred to as 2C-PME, is an organic compound that has been used in scientific research for a variety of purposes. It is a derivative of phenylpropanolamine, an amphetamine-like stimulant, and has been studied for its effects on the central nervous system.

Scientific Research Applications

Suzuki–Miyaura Cross-Coupling Reactions

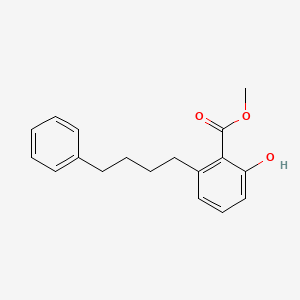

The compound MFCD12546701 can be utilized in Suzuki–Miyaura cross-coupling reactions . This reaction is pivotal in creating carbon-carbon bonds, which are foundational in organic synthesis. The mild and functional group tolerant conditions of the Suzuki–Miyaura coupling make it suitable for a wide range of substrates, including those containing the benzoic acid ester moiety present in MFCD12546701 .

Benzylic Functionalization

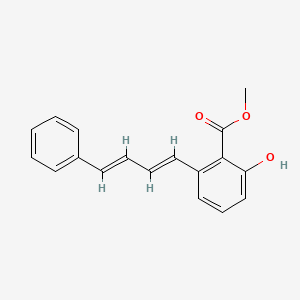

MFCD12546701’s structure allows for reactions at the benzylic position , which is adjacent to the aromatic ring. This position is particularly reactive due to the possibility of resonance stabilization. Such reactivity can be harnessed for free radical bromination, nucleophilic substitution, or oxidation, expanding the compound’s utility in synthetic chemistry .

Histone Deacetylase Inhibition (HDACI)

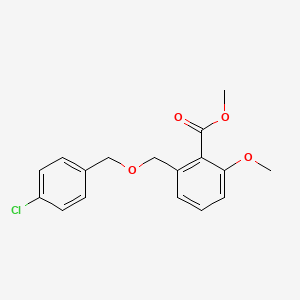

Structural analogs of MFCD12546701 have been explored as potential histone deacetylase inhibitors (HDACIs) . These compounds play a significant role in epigenetic regulation and have therapeutic potential in cancer treatment. The benzoic acid ester moiety of MFCD12546701 could be modified to enhance HDAC inhibition properties .

properties

IUPAC Name |

methyl 2-[3-(2-chlorophenyl)propyl]-6-methoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClO3/c1-21-16-12-6-10-14(17(16)18(20)22-2)9-5-8-13-7-3-4-11-15(13)19/h3-4,6-7,10-12H,5,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRVFHWYNCMGSLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1C(=O)OC)CCCC2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-(2-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid methyl ester | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Acetoxy-6-(2-benzo[1,3]dioxol-5-yl-vinyl)-benzoic acid ethyl ester](/img/structure/B6339523.png)

![2-Acetoxy-6-[2-(3,4-diacetoxy-phenyl)-vinyl]-benzoic acid ethyl ester](/img/structure/B6339535.png)

![2-[2-(4-Bromo-phenyl)-ethyl]-6-hydroxy-benzoic acid methyl ester; 95%](/img/structure/B6339545.png)

![2,2'-(1,2-Ethanediyl)bis[6-methoxy-benzoic acid methylester]](/img/structure/B6339548.png)

![2-[3-(2-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid](/img/structure/B6339561.png)

![3-(Benzoyloxy)-4-{(2Z)-3-[4-(benzoyloxy)phenyl]prop-2-enoyl}-5-hydroxyphenyl benzoate](/img/structure/B6339589.png)

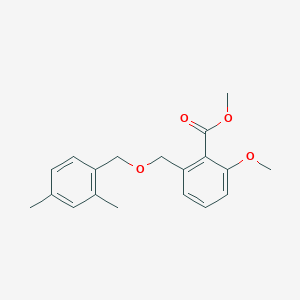

![2-[3-(2,5-Dimethyl-phenyl)-propyl]-6-methoxy-benzoic acid ethyl ester](/img/structure/B6339599.png)

![2-[3-(2,4-Dichloro-phenyl)-propyl]-6-methoxy-benzoic acid](/img/structure/B6339602.png)